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molecular formula C10H6N4O B8371854 3-Isoquinolinecarbonyl azide CAS No. 1119545-65-1

3-Isoquinolinecarbonyl azide

Cat. No. B8371854
M. Wt: 198.18 g/mol
InChI Key: BKHDVLNPBLSCKA-UHFFFAOYSA-N
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Patent
US08895582B2

Procedure details

To a suspension of isoquinoline-3-carbohydrazide (43 g, 0.23 mol) in aqueous HCl (1 N, 230 mL) and water (1 L) was added a solution of NaNO2 (23.8 g, 0.34 mol) in water (200 mL) dropwise at 0-5° C. The mixture was stirred at 0-5° C. for 4 h. LC-MS indicated the reaction was not completed. Another solution of NaNO2 (11.9 g, 0.115 mol) in water (60 mL) was added and the reaction mixture was stirred at 0-5° C. until LC-MS indicated the completion of the reaction. The precipitate was filtered, washed with cold water, and dried under high vacuum to give isoquinoline-3-carbonyl azide (42.7 g, 93.8%) as a white solid. LRMS (M+H+) m/z 199.2.
Quantity
43 g
Type
reactant
Reaction Step One
Name
Quantity
230 mL
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
23.8 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
11.9 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]([C:11]([NH:13][NH2:14])=[O:12])[N:2]=1.[N:15]([O-])=O.[Na+]>Cl.O>[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]([C:11]([N:13]=[N+:14]=[N-:15])=[O:12])[N:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
43 g
Type
reactant
Smiles
C1=NC(=CC2=CC=CC=C12)C(=O)NN
Name
Quantity
230 mL
Type
solvent
Smiles
Cl
Name
Quantity
1 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
23.8 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
11.9 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0-5° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at 0-5° C. until LC-MS
CUSTOM
Type
CUSTOM
Details
the completion of the reaction
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1=NC(=CC2=CC=CC=C12)C(=O)N=[N+]=[N-]
Measurements
Type Value Analysis
AMOUNT: MASS 42.7 g
YIELD: PERCENTYIELD 93.8%
YIELD: CALCULATEDPERCENTYIELD 93.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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